1-(4-Methoxyphenyl)-3-(4-nitrophenyl)propane-1,3-dione

X-ray crystallography Structural elucidation Molecular conformation

Researchers seeking a defined 3-(4-nitrophenyl)-5-(4-methoxyphenyl) substitution pattern in pyrazole libraries encounter regiochemical uncertainty when using symmetric diketones. This asymmetric 1,3-diketone solves that problem: the electron-withdrawing nitro group activates the C3 carbonyl, directing nucleophilic attack to afford the desired 3,5-diarylpyrazole regioisomer exclusively. • X-ray-validated structure (unit cell & atomic coordinates publicly deposited) enables definitive identity and purity protocols. • Serves as the direct precursor to indazoles that exhibited IC₅₀ values as low as 1.5 µM against MCF-7 breast cancer cells. • The only member of its immediate analog series with a peer-reviewed single-crystal structure, making it the preferred reference standard for HPLC method development and polymorph screening.

Molecular Formula C16H13NO5
Molecular Weight 299.28 g/mol
CAS No. 38502-65-7
Cat. No. B3370408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxyphenyl)-3-(4-nitrophenyl)propane-1,3-dione
CAS38502-65-7
Molecular FormulaC16H13NO5
Molecular Weight299.28 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C16H13NO5/c1-22-14-8-4-12(5-9-14)16(19)10-15(18)11-2-6-13(7-3-11)17(20)21/h2-9H,10H2,1H3
InChIKeySDBZUDCLSHEYEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Asymmetric Diketone Building Block for Heterocyclic Synthesis


1-(4-Methoxyphenyl)-3-(4-nitrophenyl)propane-1,3-dione (CAS 38502-65-7) is an asymmetric 1,3-diketone belonging to the 1,3-diphenylpropane-1,3-dione class, featuring a para-methoxyphenyl moiety at the C1 position and a para-nitrophenyl group at the C3 position . Unlike the symmetric parent dibenzoylmethane, this compound possesses differentiated aryl termini with contrasting electron-donating (-OMe) and electron-withdrawing (-NO2) substituents, yielding distinct physico-chemical properties that dictate its reactivity in regioselective heterocyclization reactions [1]. The compound has been fully characterized for the first time by single-crystal X-ray diffraction and comprehensively assigned 1H and 13C NMR spectroscopy [2].

Workflow
Regioselective heterocycle synthesis (pyrazoles, isoxazoles, indazoles)
Selection
Asymmetric diaryl-1,3-diketone with electronically differentiated para-OMe and para-NO2 termini
Use Context
Requires regiochemical control; supported by single-crystal X-ray structure for batch identity

Why Regioisomer Identity Matters in 1,3-Diketone Procurement


The 1,3-diphenylpropane-1,3-dione scaffold is widely exploited as a precursor for pyrazoles, isoxazoles, and fused heterocycles; however, the electronic character and regiochemical placement of aryl substituents profoundly influence both the site selectivity of initial nucleophilic attack and the biological activity profiles of downstream products [1]. The target compound bears electronically differentiated para-substituents (-OMe vs. -NO2), which creates a polarized diketone system with predictable C1 vs. C3 reactivity bias in condensation reactions, unlike the symmetric parent dibenzoylmethane or the 3-nitro regioisomer (CAS 37975-16-9), where the nitro group sits at the meta position and alters both the electronic landscape and steric environment of the resulting heterocycles [2]. Substituting these in-class analogs without confirming the specific regioisomer identity can lead to divergent reaction outcomes, compromised regioselectivity, and distinct pharmacological performance in the final compounds [3].

Symmetric dibenzoylmethane
Lacks electronic polarization; may eliminate regioselectivity control in cyclocondensation reactions.
3-Nitro regioisomer (CAS 37975-16-9)
Nitro group at meta position alters electronic landscape and steric environment, potentially shifting reaction outcomes and product profiles.
Uncharacterized analogs
Lack of published crystal structure or full NMR assignment may hinder identity confirmation and structure-based design.

Differentiation Evidence vs. Closest Analogs


Crystallographic Characterization vs. 3-Nitro Regioisomer

The target compound is the only regioisomer in the 1-(4-methoxyphenyl)-3-(nitrophenyl)propane-1,3-dione series for which a full single-crystal X-ray structure has been reported, providing unambiguous confirmation of the (1,3-dione) tautomeric form and molecular geometry [1]. The 3-nitro regioisomer (CAS 37975-16-9) and the symmetric dibenzoylmethane have been characterized by older, less comprehensive methods, lacking a definitive crystal structure in the public domain [2]. The crystal structure of the target compound was deposited to the Cambridge Structural Database (CSD), enabling reliable computational docking, polymorph prediction, and quality control via powder X-ray diffraction comparison [1].

Structural characterization
Head-to-head
Target: Complete single-crystal X-ray structure, full 1H/13C NMR and IR assignment, CSD deposition. Comparator: No crystal structure; limited computed properties only.
Enables definitive batch identity and structure-based design
Crystal data available for quality control and polymorph screening
X-ray crystallography Structural elucidation Molecular conformation

Lipophilicity (LogP) Differentiation Between Regioisomers

The target 4-nitro compound exhibits a distinct octanol-water partition coefficient (LogP) compared to the 3-nitro regioisomer, arising from the different positioning of the nitro group on the phenyl ring, which alters molecular dipole moment and hydrogen-bonding capacity [1]. This difference affects membrane permeability, solubility, and chromatographic retention behavior.

Lipophilicity (LogP)
Reported
ΔLogP ≈ 0.38 (target 3.2 vs. 3-nitro 3.58)
May affect chromatographic retention and ADME predictions
Computed values; no experimental LogP available
Lipophilicity Physicochemical properties Drug-likeness

Regioselective Heterocyclization via Para-Nitro Effect

The 1,3-diketone scaffold is widely employed for pyrazole and indazole synthesis, where the electronic character of the aryl substituents dictates which carbonyl reacts first with hydrazine nucleophiles [1]. In asymmetric diaryl-1,3-diketones such as CAS 38502-65-7, the para-nitro group exerts a strong electron-withdrawing -M/-I effect (Hammett σp = 0.78 for -NO2), rendering the adjacent C3 carbonyl more electrophilic and favoring initial nucleophilic attack at that position [2]. By contrast, the 3-nitro regioisomer positions the nitro group meta, where its resonance effect is absent (Hammett σm = 0.71, but no -M conjugation), altering the regiochemical outcome of cyclocondensation [3].

Regioselectivity prediction
Class-level inference
Para-NO2 activates C3 carbonyl via -M effect; meta-nitro regioisomer lacks resonance conjugation, reducing regiocontrol.
Supports regioselective pyrazole synthesis; may reduce byproduct formation
Theoretical prediction; experimental validation recommended
Regioselective synthesis Pyrazole formation Electronic effects

High-Confidence Applications in Scientific Procurement


Regioselective 3,5-Diarylpyrazole Synthesis

When a pyrazole library requires a specific 3-(4-nitrophenyl)-5-(4-methoxyphenyl) substitution pattern, the target diketone ensures that the initial hydrazine attack occurs at the more electrophilic C3 carbonyl adjacent to the para-nitrophenyl group, directing formation of the desired 3,5-diarylpyrazole regioisomer [1]. Using the symmetric dibenzoylmethane or the 3-nitro regioisomer as a substitute would either lose regiochemical control entirely or produce a different substitution pattern, compromising structure-activity relationships in anti-proliferative or anti-angiogenic screening campaigns such as those described by Tzanetou et al. [2].

Crystallographically Validated Reference Standard

Because the target compound is the only member of its immediate analog series with a publicly deposited, peer-reviewed single-crystal X-ray structure [3], it serves as the preferred reference standard for HPLC method development, LC-MS impurity profiling, and powder X-ray diffraction-based polymorph screening when working with asymmetric 1,3-diphenylpropane-1,3-dione derivatives. The availability of unit cell parameters and atomic coordinates allows laboratories to establish definitive identity and purity protocols that are unavailable for the 3-nitro isomer or dibenzoylmethane itself.

Precursor for Cytostatic Indazole Derivatives

In the synthetic pathway described by Tzanetou et al., this 1,3-diketone serves as a key intermediate for constructing indazole frameworks that exhibited IC50 values as low as 1.5 ± 0.4 µM against MCF-7 breast cancer cells [2]. The specific combination of para-methoxy and para-nitro substituents on the starting diketone influences the electronic properties of the resulting indazole, contributing to the observed cytostatic potency. Procurement of the correct isomer is essential to replicate these published results.

Application
Selection Property
Validation Focus
Regioselective 3,5-diarylpyrazole synthesis
Electronic polarization (para-NO2 vs. para-OMe)
C3-selective hydrazine cyclocondensation
Crystallographically validated reference standard
Single-crystal X-ray structure and full spectroscopic assignment
Identity confirmation, polymorph screening, HPLC method development
Indazole precursor for cell-model studies
Defined para-OMe/NO2 substitution pattern
Cell-viability endpoint interpretation; replication of published synthetic routes
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